![molecular formula C7H10N4O4 B1520888 2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid CAS No. 1144465-02-0](/img/structure/B1520888.png)
2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid
Overview
Description
“2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in various fields such as pharmaceutical chemistry, agrochemistry, and materials sciences .
Synthesis Analysis
Two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized in the synthesis of 20 representative examples. These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .
Molecular Structure Analysis
The molecular structure of “2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid” is characterized by the presence of a 1,2,4-triazole ring. The annular prototropic tautomerism in the prepared 1,2,4-triazoles was studied using NMR spectroscopy and X-ray crystallography .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid” include the nucleophilic opening of the succinimide ring and the subsequent recyclization of the 1,2,4-triazole ring .
Physical And Chemical Properties Analysis
The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum of compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives have been reported to possess antimicrobial properties against various microorganisms, including bacteria and fungi .
Anticancer Activity
Some triazoles show effective cytotoxic activity against various cancer cell lines, indicating potential use in cancer treatment .
DNA Synthesis Inhibition
Triazoles can act as inhibitors of DNA synthesis, which may have implications for treating diseases with an epigenetic basis .
Corrosion Inhibition
Certain triazoles serve as corrosion inhibitors for metals like copper, suggesting applications in material science .
Catalysis
Triazoles can enhance catalytic effects in chemical reactions such as the azide-acetylene cycloaddition, which is important in organic synthesis .
Pharmacological Applications
Triazoles have a wide spectrum of pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties .
properties
IUPAC Name |
2-[(5-amino-1,2,4-triazol-1-yl)methyl]butanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O4/c8-7-9-3-10-11(7)2-4(6(14)15)1-5(12)13/h3-4H,1-2H2,(H,12,13)(H,14,15)(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZPQKAFTAJFJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=N1)N)CC(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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